molecular formula C17H23NO2 B5059567 2-nonyl-1H-isoindole-1,3(2H)-dione CAS No. 82181-90-6

2-nonyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5059567
CAS RN: 82181-90-6
M. Wt: 273.37 g/mol
InChI Key: PAHBXRHZXQZIBT-UHFFFAOYSA-N
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Description

2-nonyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as NDGA, which stands for nordihydroguaiaretic acid. This compound is a natural phenolic antioxidant that is found in various plants, including the creosote bush.

Scientific Research Applications

2-nonyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and agriculture. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a natural preservative in food and cosmetic products.

Mechanism of Action

The mechanism of action of 2-nonyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
2-nonyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-nonyl-1H-isoindole-1,3(2H)-dione in lab experiments include its natural origin, low toxicity, and broad range of potential applications. However, its limitations include its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on 2-nonyl-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a natural preservative in food and cosmetic products. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

2-nonyl-1H-isoindole-1,3(2H)-dione can be synthesized through the oxidation of creosol or guaiacol. The synthesis process involves the use of various oxidizing agents, including hydrogen peroxide, potassium permanganate, and nitric acid. The yield of the synthesis process is dependent on the choice of the oxidizing agent and the reaction conditions.

properties

IUPAC Name

2-nonylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHBXRHZXQZIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367856
Record name 1H-Isoindole-1,3(2H)-dione, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-nonyl-

CAS RN

82181-90-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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